![molecular formula C22H20N2O4 B2749041 2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol CAS No. 899746-78-2](/img/structure/B2749041.png)
2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol
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Description
2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds with similar structures have shown significant cytotoxic effects against different human cancer cell lines . This suggests that our compound could potentially be used in the development of new anticancer drugs.
Antimicrobial Activity
The compound could potentially have antimicrobial properties. Similar compounds have shown in vitro activities against microbial species, including Gram-positive and Gram-negative bacteria and fungi .
Antifungal Activity
As mentioned above, similar compounds have demonstrated antifungal properties . This suggests that our compound could be used in the development of new antifungal drugs.
Urease Inhibitory Activities
Furan chalcones, which are structurally similar to our compound, have shown promising urease inhibitory results . This suggests that our compound could potentially be used in the treatment of diseases related to urease activity.
Antipsychotic Properties
Compounds with similar structures have shown antipsychotic properties . This suggests that our compound could potentially be used in the development of new antipsychotic drugs.
Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory properties . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.
Analgesic Properties
Compounds with similar structures have shown analgesic properties . This suggests that our compound could potentially be used in the development of new analgesic drugs.
Antidepressant Properties
Similar compounds have demonstrated antidepressant properties . This suggests that our compound could potentially be used in the development of new antidepressant drugs.
properties
IUPAC Name |
2-[5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]-4-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-13-8-9-18(25)15(11-13)16-12-17-14-5-3-6-19(26-2)21(14)28-22(24(17)23-16)20-7-4-10-27-20/h3-11,17,22,25H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAQNVKHLVZTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol |
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